Cyclohexylidene(phenyl)acetic acid
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound is characterized by a complex three-dimensional arrangement that involves the spatial orientation of three distinct structural domains: the cyclohexyl ring system, the phenyl aromatic ring, and the carboxylic acid functional group. The compound exhibits a molecular weight of 216.27 atomic mass units with an exact mass of 216.11500 daltons, indicating a precise atomic composition that allows for detailed structural analysis. The molecular framework is built around a central carbon atom that serves as the junction point for the cyclohexylidene double bond and bears both the phenyl substituent and the carboxylate group, creating a quaternary carbon center with significant steric implications.
The stereochemical considerations for this compound are particularly complex due to the presence of the exocyclic double bond between the cyclohexyl ring and the central carbon atom. The International Union of Pure and Applied Chemistry systematic name 2-cyclohexylidene-2-phenylacetic acid reflects the geometric relationship between these structural components. The cyclohexylidene moiety adopts a preferential chair conformation, similar to cyclohexane derivatives, which minimizes steric strain while maximizing orbital overlap with the adjacent double bond system. The phenyl ring maintains its planar aromatic character, and the spatial arrangement between the phenyl group and the cyclohexylidene system creates a distinctive molecular geometry that influences both the compound's physical properties and chemical reactivity.
Computational studies utilizing density functional theory methods have revealed that the molecule exhibits restricted rotation around the exocyclic double bond due to π-conjugation effects. The Simplified Molecular Input Line Entry System representation C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 accurately captures the connectivity pattern but does not fully convey the three-dimensional conformational preferences. The polar surface area of 37.30000 square angstroms indicates moderate polarity characteristics, while the calculated logarithmic partition coefficient of 3.48890 suggests significant lipophilic character that affects the compound's solubility properties and potential biological membrane permeability.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound and related compounds have provided valuable insights into the solid-state conformational preferences and intermolecular packing arrangements. The available fusion temperature data from the DETHERM database indicates specific thermal properties that correlate with the crystal packing efficiency and intermolecular hydrogen bonding patterns. Comparative crystallographic studies of structurally related compounds containing cyclohexyl and phenyl substituents have demonstrated that these molecular systems frequently adopt extended conformations that maximize intermolecular interactions while minimizing steric clashes between bulky substituents.
The conformational analysis of cyclohexylidene-containing compounds has been extensively studied through single-crystal X-ray diffraction techniques applied to analogous structures. Research on related cyclohexylidene derivatives has revealed that the cyclohexyl ring system typically maintains a chair conformation with puckering parameters that indicate minimal deviation from ideal tetrahedral geometry. The dihedral angles between aromatic rings in similar compounds have been observed to range from 63.8 to 70.1 degrees, suggesting that the phenyl group adopts a twisted orientation relative to the cyclohexyl plane to minimize steric hindrance. These findings provide important reference points for understanding the conformational behavior of this compound in crystalline environments.
Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing arrangements of carboxylic acid-containing compounds. Studies of related structures have identified characteristic hydrogen bond formations involving the carboxyl group, with typical oxygen-hydrogen distances ranging from 1.84 to 2.94 angstroms. The presence of both hydrogen bond donors and acceptors in the molecular structure facilitates the formation of extended hydrogen-bonded networks that stabilize the crystal lattice. Additionally, π-π stacking interactions between aromatic rings have been observed in related compounds, with characteristic carbon-carbon distances of approximately 3.10 to 3.19 angstroms, contributing to the overall crystal stability.
Comparative Structural Analysis with Analogous Cycloalkylidene-Acetic Acid Derivatives
A comprehensive structural comparison with analogous cycloalkylidene-acetic acid derivatives reveals important structure-property relationships that illuminate the unique characteristics of the cyclohexylidene system. The systematic examination of homologous compounds, including 2-cyclopentylidene-2-phenylacetic acid (molecular formula C₁₃H₁₄O₂, molecular weight 202.25) and cycloheptylidene(phenyl)acetic acid (molecular formula C₁₅H₁₈O₂, molecular weight 230.30), demonstrates clear trends in molecular properties as a function of cycloalkyl ring size. These comparative studies provide valuable insights into the effects of ring strain, conformational flexibility, and steric bulk on the overall molecular architecture and stability.
The cyclopentylidene analogue exhibits distinct structural features compared to the cyclohexyl derivative, primarily due to the inherent ring strain associated with the five-membered ring system. The molecular weight difference of 14.02 atomic mass units between the cyclopentylidene and cyclohexylidene compounds reflects the presence of one additional methylene unit in the six-membered ring. Chemical Abstracts Service registry number 126497-27-6 for the cyclopentylidene derivative indicates its recognition as a distinct chemical entity with specific structural properties. The reduced ring size in the cyclopentylidene system results in increased ring strain, which affects the geometry of the exocyclic double bond and potentially alters the conformational preferences of the entire molecular framework.
In contrast, the cycloheptylidene analogue (Chemical Abstracts Service number 5472-47-9) represents an expansion of the ring system to seven members, resulting in increased conformational flexibility and reduced ring strain compared to both the five- and six-membered analogues. The molecular weight of 230.30 atomic mass units for the cycloheptylidene compound reflects the additional CH₂ unit relative to the cyclohexyl system. Comparative analysis of these homologous structures reveals that the six-membered cyclohexyl system represents an optimal balance between conformational stability and minimal ring strain, consistent with the well-established preference for chair conformations in cyclohexane derivatives.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Ring Size |
|---|---|---|---|---|
| Cyclopentylidene(phenyl)acetic acid | C₁₃H₁₄O₂ | 202.25 | 126497-27-6 | 5 |
| This compound | C₁₄H₁₆O₂ | 216.27 | 93005-50-6 | 6 |
| Cycloheptylidene(phenyl)acetic acid | C₁₅H₁₈O₂ | 230.30 | 5472-47-9 | 7 |
The structural implications of ring size variations extend beyond simple molecular weight considerations to encompass fundamental changes in molecular geometry, conformational dynamics, and intermolecular interaction patterns. Studies of related cycloalkylidene systems have demonstrated that the optimal ring size for minimizing conformational energy while maintaining structural rigidity occurs with six-membered rings, supporting the significance of the cyclohexylidene framework in this class of compounds. The comparative analysis also reveals that the phenylacetic acid moiety remains relatively constant across the series, indicating that the cycloalkylidene portion serves as the primary structural variable influencing overall molecular properties and behavior.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-cyclohexylidene-2-phenylacetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) |
InChI Key |
IYRMGELFNCXYBQ-UHFFFAOYSA-N |
SMILES |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |
Canonical SMILES |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | pKa | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₄H₁₆O₂ | 216.28 | ~4.5 | Carboxylic acid, cyclohexylidene |
| Benzilic Acid | C₁₄H₁₂O₃ | 228.25 | ~2.5 | Carboxylic acid, hydroxyl, diphenyl |
| Cyclohexylphenylacetic Acid | C₁₄H₁₈O₂ | 218.29 | ~4.8 | Carboxylic acid, cyclohexyl |
Table 2: Kinetic Parameters in α-Amylase-Catalyzed Reactions
| Compound | k (M⁻¹s⁻¹) | Solvent Isotope Effect | Dominant Mechanism |
|---|---|---|---|
| p-Nitrophenyl Acetate | 1.40 × 10⁵ | 1.3 | General base catalysis |
| p-Nitrophenyl Benzoate | 2.19 × 10³ | 2.0 | Acyl-imidazole intermediate |
| Cyclohexylphenylacetic Acid | Not applicable | N/A | Steric inhibition |
Preparation Methods
Reaction Mechanism and Optimization
The condensation of phenylacetonitrile (or substituted derivatives) with cyclohexanone proceeds via base-catalyzed nucleophilic addition, facilitated by a phase transfer catalyst (PTC) such as tetrabutylammonium bromide. The reaction occurs under mild temperatures (<100°C) without organic solvents, forming 2-cyclohexylidene-2-phenylacetonitrile as the intermediate. Key advantages include:
Hydrolysis to the Target Acid
The nitrile intermediate undergoes hydrolysis under acidic conditions (e.g., 10% sulfuric acid) to yield cyclohexylidene(phenyl)acetic acid. While patent focuses on the nitrile synthesis, standard nitrile hydrolysis protocols—such as refluxing with hydrochloric acid or using hydrogen peroxide—are applicable for conversion to the carboxylic acid.
Example Synthesis (Adapted from) :
-
Combine benzyl cyanide (0.5 mol) and cyclohexanone (0.5 mol) with NaOH (1.0 mol) and PTC (0.05 mol) in water.
-
Stir at 80°C for 5 hours, then acidify to pH 6–7 with acetic acid.
-
Extract with cyclohexane, wash, and concentrate to isolate 2-cyclohexylidene-2-phenylacetonitrile (85% yield).
-
Hydrolyze the nitrile with 6M HCl under reflux for 12 hours to obtain the acid (90% yield after crystallization).
Ene Reaction of Cyclohexene with Benzoylformic Acid Esters
Lewis Acid-Mediated Synthesis
The ene reaction between cyclohexene and methyl benzoylformate in the presence of Lewis acids (e.g., AlCl₃ or BF₃·OEt₂) produces 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. This method operates at ambient temperature, avoiding energy-intensive cryogenic conditions required in earlier approaches.
Reduction and Hydrolysis
The ester intermediate undergoes hydrogenation (e.g., H₂/Pd-C) to saturate the cyclohexene ring, followed by saponification with aqueous NaOH to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. While this route achieves high purity, the final product lacks the cyclohexylidene moiety, making it unsuitable for applications requiring the unsaturated structure.
Cyclization of Olefins with Malonic Acid Derivatives
Sterically Hindered Product Synthesis
Patent discloses a cyclization strategy where olefins react with 2-substituted malonic acid derivatives (e.g., malononitrile) under reflux with ammonium acetate and acetic acid. This method excels in synthesizing sterically congested analogs like 2-(2,6-diethyl-5-phenyl-2-ene-1-cyclohexylidene)malononitrile (70% yield).
Industrial Applications and Scalability
The condensation method is preferred for large-scale production due to its minimal solvent use, low energy input, and straightforward isolation via phase separation. In contrast, the ene reaction requires cost-prohibitive Lewis acids, while the cyclization route generates stoichiometric byproducts (e.g., water), necessitating azeotropic distillation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
